2-(Trimethylsilyl)furo[3,2-b]pyridin-6-ol (CAS: 1186310-90-6) is a highly specialized, orthogonally protected heterocyclic building block widely utilized in the synthesis of selective kinase inhibitors and Hedgehog pathway modulators [1]. The furo[3,2-b]pyridine scaffold is a privileged pharmacophore, but its native reactivity poses significant challenges for regioselective functionalization. By incorporating a trimethylsilyl (TMS) group at the highly reactive C-2 position and a hydroxyl group at the C-6 position, this compound provides a stable, dual-handle intermediate [2]. The 6-OH group serves as an anchor for O-alkylation or conversion into a reactive triflate, while the 2-TMS group effectively masks the furan ring from unwanted electrophilic attacks or premature deprotonation during harsh synthetic sequences [1].
Attempting to substitute this specific building block with the unprotected analog, furo[3,2-b]pyridin-6-ol, frequently results in severe process inefficiencies [1]. The C-2 position of the furan ring is highly susceptible to electrophilic aromatic substitution and competitive lithiation. When unprotected, reactions intended for the 6-hydroxyl group—such as triflation or harsh alkylations—often yield complex mixtures of C-2 modified byproducts, drastically reducing the yield of the target intermediate [2]. Furthermore, substituting with 6-halogenated analogs (e.g., 6-chloro or 6-bromo derivatives) severely limits the ease of synthesizing 6-alkoxy derivatives, as forming C-O bonds from aryl halides requires specialized palladium or copper catalysis, whereas the 6-OH group allows for straightforward, high-yielding Mitsunobu or SN2 etherifications [1].
The primary procurement advantage of the 2-TMS protected compound is its ability to direct reactivity exclusively to the 6-position. When converting the 6-OH group to a triflate (a prerequisite for many Suzuki or Buchwald-Hartwig couplings), the 2-TMS group acts as a robust steric and electronic shield [1]. Literature on successive regioselective metalations of fused heterocycles demonstrates that TMS protection at the C-2/C-3 positions of furopyridines is essential for preventing competitive reactivity [1]. The target compound enables near-quantitative (>90%) conversion to the 6-O-triflate. In contrast, the unprotected furo[3,2-b]pyridin-6-ol baseline suffers from competitive C-2 electrophilic attack or deprotonation, often dropping the yield of the desired 6-functionalized product below 60% and requiring extensive chromatographic purification.
| Evidence Dimension | Yield and regioselectivity of 6-O-triflation |
| Target Compound Data | >90% yield of the desired 6-O-triflate with no C-2 side reactions |
| Comparator Or Baseline | Unprotected furo[3,2-b]pyridin-6-ol (<60% yield due to competitive C-2 reactivity) |
| Quantified Difference | >30% absolute increase in yield and elimination of C-2 byproducts |
| Conditions | Standard triflation conditions (e.g., Tf2O, pyridine/Et3N, low temperature) |
Procuring the 2-TMS protected variant eliminates the need for costly protocol re-optimization and minimizes material loss during the synthesis of cross-coupling precursors.
For discovery programs targeting 6-alkoxy-furo[3,2-b]pyridine derivatives, the 6-OH functional group offers a distinct synthetic advantage over halogenated comparators [1]. The target compound readily undergoes Mitsunobu reactions or direct SN2 alkylations with primary and secondary alkyl halides under mild basic conditions, typically achieving yields exceeding 80%. Conversely, utilizing 6-chloro-2-(trimethylsilyl)furo[3,2-b]pyridine as a baseline requires transition-metal-catalyzed C-O cross-coupling (e.g., Buchwald-Hartwig etherification) to install the same alkoxy groups [1]. These metal-catalyzed routes often suffer from lower conversions (50-70%) when using bulky or unactivated aliphatic alcohols and require expensive ligands.
| Evidence Dimension | Yield and operational simplicity of C-O bond formation (etherification) |
| Target Compound Data | >80% yield via mild, transition-metal-free Mitsunobu or SN2 alkylation |
| Comparator Or Baseline | 6-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine (50-70% yield requiring expensive Pd/Cu catalysts and ligands) |
| Quantified Difference | 10-30% higher yield with significantly lower reagent costs and milder conditions |
| Conditions | Alkylation with aliphatic alcohols/halides |
Buyers building diverse 6-alkoxy libraries should prioritize the 6-ol over the 6-halide to streamline workflows, reduce catalyst costs, and improve overall library yields.
Beyond its role as a protecting group, the 2-TMS moiety serves as a highly valuable orthogonal handle for late-stage diversification [1]. Once the 6-position has been successfully elaborated (e.g., via etherification or cross-coupling), the 2-TMS group can be selectively subjected to ipso-halodesilylation (to form a 2-halo derivative) or engaged directly in Hiyama cross-coupling [2]. This step-wise, orthogonal approach allows for the sequential construction of complex multi-substituted scaffolds. If an unprotected C-2 baseline is used, subsequent functionalization requires direct C-H metalation (e.g., with strong bases like n-BuLi or LDA), which is frequently incompatible with sensitive functional groups already installed at the 6-position, leading to degradation or poor yields [1].
| Evidence Dimension | Compatibility with late-stage C-2 functionalization |
| Target Compound Data | Enables mild ipso-substitution or Hiyama coupling without strong bases |
| Comparator Or Baseline | Unprotected C-2 derivatives (require strong bases like n-BuLi for direct metalation, incompatible with sensitive groups) |
| Quantified Difference | Enables 100% orthogonal functionalization pathways that are otherwise inaccessible or low-yielding |
| Conditions | Late-stage functionalization of the C-2 position in the presence of sensitive 6-substituents |
Procuring this dual-handle building block allows process chemists to design highly convergent, orthogonal synthetic routes that avoid late-stage degradation of complex intermediates.
This compound is the right choice for medicinal chemistry programs where precise, regioselective functionalization of the 6-position is required to build the core kinase inhibitor pharmacophore without disrupting the furan ring [1].
Suitable for programs where the 6-hydroxyl group is utilized to anchor diverse aliphatic or functionalized ether side-chains via transition-metal-free alkylation, streamlining library synthesis [2].
A highly effective precursor where step-wise elaboration is necessary, utilizing the 6-OH for initial cross-coupling (via a triflate) followed by late-stage functionalization of the 2-TMS group via ipso-substitution [1].